Product packaging for C19H14FN5O4(Cat. No.:CAS No. 1396687-14-1)

C19H14FN5O4

Cat. No.: B2876102
CAS No.: 1396687-14-1
M. Wt: 395.35
InChI Key: FBTYFTNTTSVBMM-UHFFFAOYSA-N
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Description

C19H14FN5O4 is a small molecule compound of significant interest in scientific research and development. Its molecular structure suggests potential as a key intermediate or active scaffold in medicinal chemistry and chemical biology. Researchers are investigating this compound for its potential bioactivity, particularly in the development of novel therapeutic agents. The presence of both nitrogen and oxygen in its heterocyclic structure indicates that it may interact with a variety of biological targets, such as enzymes or receptors. As with many fluorinated organic compounds, it may be designed to enhance metabolic stability and binding affinity. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations in their use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14FN5O4 B2876102 C19H14FN5O4 CAS No. 1396687-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O4/c1-11-8-15(23-28-11)21-16(26)10-25-9-12(6-7-17(25)27)19-22-18(24-29-19)13-4-2-3-5-14(13)20/h2-9H,10H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYFTNTTSVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of C19h14fn5o4

Retrosynthetic Analysis and Strategic Disconnections for C19H14FN5O4 Synthesis

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual dismantling of a target molecule into simpler, readily available starting materials through a series of "disconnections" that represent known chemical reactions in reverse amazonaws.comlibretexts.orgyoutube.comslideshare.netucoz.com. This process allows chemists to devise plausible synthetic routes by identifying key intermediates and transformations.

A comprehensive review of existing synthetic approaches would typically involve identifying common structural motifs and functional groups present in the target molecule and searching for established synthetic methods that construct these features. For a compound like this compound, this would entail examining literature for the synthesis of molecules containing similar combinations of nitrogen-rich heterocycles, fluorine substituents, and oxygen-containing functional groups. While specific routes for this compound are not detailed in the accessible literature, general strategies for constructing complex scaffolds often involve building blocks that are assembled through C-C bond formations, heterocyclizations, and functional group interconversions nih.goviiserpune.ac.inresearchgate.netresearchgate.net.

The process of retrosynthesis identifies "synthons," which are idealized fragments, and their corresponding "reagents" or key intermediates. These intermediates are crucial as they represent stable, isolable compounds that can be synthesized and then further manipulated to build the final molecular structure amazonaws.comucoz.com. For this compound, the identification of key intermediates would depend entirely on the proposed disconnections. For instance, if a disconnection suggests a nucleophilic attack on an electrophilic center, the corresponding intermediates would be a nucleophile and an electrophile. The chemical transformations would then involve reactions such as nucleophilic substitutions, additions, cyclizations, or coupling reactions to assemble these intermediates into the target molecule researchgate.netgoogle.comresearchgate.net.

Achieving high yields and selectivities is paramount in the synthesis of any chemical compound, especially complex ones. Reaction optimization involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry to identify the conditions that maximize the formation of the desired product while minimizing byproducts whiterose.ac.ukreactwise.combeilstein-journals.orgunchainedlabs.com.

One Factor At a Time (OFAT): This traditional method involves changing one variable while keeping others constant, iterating until an optimum is found for each parameter whiterose.ac.uk.

Design of Experiments (DoE): DoE approaches, such as factorial designs, allow for the simultaneous variation of multiple parameters, providing a more efficient way to understand interactions between variables and identify optimal conditions whiterose.ac.ukbeilstein-journals.org.

Machine Learning (ML)-Guided Optimization: Modern techniques leverage ML algorithms, including Bayesian optimization, to predict optimal reaction conditions and accelerate the discovery process, often integrating with high-throughput experimentation (HTE) platforms reactwise.combeilstein-journals.orgchimia.ch.

Table 1: Typical Reaction Optimization Parameters and Considerations

Optimization ParameterTypical Range/ConsiderationsImpact on ReactionRelevant Techniques
Temperature -20°C to 200°C+Reaction rate, selectivity, potential for degradation or side reactionsOFAT, DoE, ML-guided optimization
Catalyst Metal complexes, organocatalysts, enzymes, acids, basesReaction rate, selectivity (chemo-, regio-, stereo-), activation energyDoE, High-Throughput Experimentation (HTE)
Solvent Polar protic/aprotic, non-polar, green solvents (e.g., water, ethanol)Solubility of reactants/products, reaction rate, selectivity, safety, environmental impactDoE, Green Chemistry principles, solvent screening
Reagent Stoichiometry Equimolar, slight excess, limiting reagentReaction completion, minimizing excess reagents, byproduct formationOFAT, DoE
Reaction Time Minutes to several hours/daysConversion, potential for product decomposition or further reactionOFAT, kinetic studies, DoE
Concentration Dilute to concentratedReaction rate, solubility, potential for bimolecular side reactionsDoE
Pressure Ambient to high pressureAffects gas-phase reactions, equilibrium, and some catalytic processesSpecialized reactors, DoE

Note: This table illustrates common parameters optimized in chemical synthesis. Specific ranges and impacts are highly dependent on the particular reaction.

Novel Synthetic Routes and Methodological Innovations for this compound

The pursuit of novel synthetic routes and methodological innovations aims to discover more efficient, selective, sustainable, and cost-effective ways to produce chemical compounds.

Green chemistry principles are increasingly integrated into synthetic strategies to minimize environmental impact and promote sustainability acs.org. For the synthesis of this compound, several green chemistry approaches could be considered:

Atom Economy: Designing reactions where the maximum proportion of reactant atoms are incorporated into the final product, thereby minimizing waste acs.org.

Solvent Reduction and Safer Solvents: Utilizing solvent-free reaction conditions, employing water or bio-based solvents (like ethanol), or minimizing the volume of organic solvents used researchgate.netmdpi.comnih.gov.

Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemical synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating researchgate.netmdpi.com. Microwave irradiation, for instance, can accelerate reactions and improve yields by efficient energy transfer mdpi.com. Mechanochemical methods, involving grinding solids, can also offer solvent-free pathways and reduced environmental footprints researchgate.net.

Catalysis: As mentioned, catalytic methods often align with green chemistry by enabling reactions under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents that generate more waste nih.govnih.gov.

The application of these principles would aim to develop a synthetic route for this compound that is not only effective but also environmentally responsible and economically viable.

Parallel Synthesis and Combinatorial Chemistry for this compound Analog Libraries

The development of analog libraries for compounds like this compound is crucial for drug discovery and optimization, enabling the systematic exploration of structure-activity relationships (SAR) asynt.comijpsonline.comrjpbcs.comjetir.org. Parallel synthesis and combinatorial chemistry are key strategies employed to achieve this efficiently.

Parallel Synthesis involves the simultaneous execution of multiple chemical reactions, typically in separate vessels, allowing for the rapid generation of a focused set of compounds. This method is particularly useful for optimizing reaction conditions or creating libraries with specific structural variations asynt.comyoutube.commt.com. For instance, specialized parallel synthesis equipment, such as the Radleys Carousel or GreenHouse synthesizers, allows for heating, cooling, stirring, and refluxing of multiple reactions concurrently, significantly increasing experimental throughput youtube.com.

Combinatorial Chemistry encompasses a broader set of techniques aimed at synthesizing large collections of diverse molecules, often referred to as chemical libraries. These libraries are then screened for biological activity rjpbcs.comscribd.comstudysmarter.co.uk. Two primary approaches within combinatorial chemistry are:

Split and Pool Synthesis: In this method, resin-bound intermediates are repeatedly divided into multiple reaction vessels, reacted with different building blocks, and then pooled back together. This iterative process allows for the generation of vast numbers of compounds from a limited set of starting materials ijpsonline.com.

Parallel Synthesis: As described above, this method generates compounds simultaneously in discrete locations, allowing for better tracking of individual molecules within the library asynt.comijpsonline.com.

The synthesis of analogs for this compound would likely involve the strategic combination of various building blocks, potentially incorporating fluorine atoms and nitrogen-containing heterocycles, given the compound's formula. Research into fluorinated nitrogen heterocycles highlights their significance in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and protein-ligand interactions google.comwiley.comchim.itekb.eg. Therefore, synthetic strategies would focus on efficient methods for incorporating these features and creating diverse analogs for screening.

Advanced Spectroscopic and Chromatographic Methods for this compound Characterization

Accurate characterization of synthesized compounds, including this compound and its analogs, is paramount to confirm their identity, purity, and structural integrity. Advanced spectroscopic and chromatographic techniques are indispensable tools for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation encyclopedia.publibretexts.orgmsu.eduox.ac.uk. Both ¹H NMR and ¹³C NMR (including techniques like APT or DEPT) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish connectivity between nuclei, aiding in the confirmation of complex structures encyclopedia.pubekb.eg. For fluorinated compounds, ¹⁹F NMR is also a critical tool.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and confirmation of elemental composition. Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) or EI-MS (Electron Ionization Mass Spectrometry) are commonly employed ekb.egnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies ekb.egnih.govuodiyala.edu.iqresearchgate.netrsc.orgresearchgate.net.

UV-Visible Spectroscopy: This technique can provide information about conjugated systems and chromophores within a molecule ekb.eg.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture nih.govlabmanager.com. It is widely used to assess the purity of synthesized compounds and to resolve mixtures of isomers or closely related analogs. Different stationary phases and mobile phases can be optimized to achieve desired separations. HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and specificity nih.gov.

Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. While less likely to be the primary method for a complex molecule like this compound unless it possesses sufficient volatility, it is a standard analytical technique labmanager.com.

Thin-Layer Chromatography (TLC): TLC is often used as a quick and cost-effective method for monitoring reaction progress and assessing the purity of crude reaction mixtures uodiyala.edu.iq.

The combination of these techniques allows for comprehensive characterization, ensuring that the synthesized compounds, including this compound and its analogs, meet the required standards for further research and development.

Compound List

this compound

No Publicly Available Scientific Data for this compound

Despite a comprehensive search of scientific and chemical databases, no publicly available information could be found for the chemical compound with the molecular formula this compound.

Consequently, it is not possible to generate the requested article on the "Molecular and Cellular Mechanistic Investigations of this compound." The strict adherence to scientifically accurate and verifiable information precludes the creation of content for the specified outline, as no research findings, target identification studies, or enzyme inhibition data for this particular compound are present in the public domain.

The requested sections and subsections, including:

Molecular and Cellular Mechanistic Investigations of C19h14fn5o4

Elucidation of Enzyme Inhibition Mechanisms by C19H14FN5O4

Irreversible Covalent Inhibition Mechanisms of this compound

all require specific experimental data that is not available for a compound with the molecular formula this compound. Any attempt to provide such an article would be speculative and would not meet the required standards of scientific accuracy.

Determination of Inhibitor Constants (Ki) and Enzyme Kinetic Parameters

The potency of volasertib (B1683956) as a Plk1 inhibitor has been quantified through the determination of its inhibitor constants. It is a highly potent inhibitor with an IC50 value of 0.87 nM in cell-free assays. medchemexpress.comselleckchem.com The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Volasertib also demonstrates selectivity for Plk1 over other members of the Polo-like kinase family, with IC50 values of 5 nM for Plk2 and 56 nM for Plk3. nih.govmedchemexpress.comresearchgate.net Further kinetic studies have determined the Ki of volasertib for Plk1 to be 2.2 nM, indicating a high affinity for its target. selleckchem.com Enzyme kinetics studies show that with an increase in substrate concentration, the velocity of the reaction increases until it reaches a maximum velocity (Vmax). youtube.com The substrate concentration at which half of Vmax is achieved is known as the Michaelis constant (Km). youtube.com In the context of volasertib, its ATP-competitive nature means it increases the apparent Km of ATP for Plk1 without affecting the Vmax of the enzyme.

Inhibitor Constants and Kinetic Parameters for Volasertib

ParameterValueTargetAssay TypeReference
IC500.87 nMPlk1Cell-free medchemexpress.comselleckchem.com
IC505 nMPlk2Cell-free nih.govmedchemexpress.com
IC5056 nMPlk3Cell-free nih.govmedchemexpress.com
Ki2.2 nMPlk1Cell-free selleckchem.com

Modulation of Biochemical Pathways and Cellular Processes by this compound

Impact on Intracellular Signaling Cascades

The primary intracellular signaling cascade impacted by volasertib is the Plk1 signaling pathway, which is a master regulator of mitosis. nih.gov By inhibiting Plk1, volasertib prevents the phosphorylation of numerous downstream substrates essential for mitotic progression. This leads to a cascade of events including the disruption of centrosome maturation, spindle formation, and cytokinesis. researchgate.netnih.gov This inhibition ultimately triggers the spindle assembly checkpoint, leading to mitotic arrest. ashpublications.org Studies have shown that upon administration of volasertib, the PI3K/AKT pathway can become up-regulated, suggesting a potential resistance mechanism. nih.gov Furthermore, there is evidence that Plk1 interacts with components of other cancer-related pathways, including the K-Ras oncogene and the p53 tumor suppressor. wikipedia.org

Analysis of Downstream Transcriptomic and Proteomic Responses

The inhibition of Plk1 by volasertib elicits significant changes in the transcriptome and proteome of treated cells. Thermal proteome profiling (TPP) has been employed to identify the proteome-wide targets of volasertib. researchgate.net Beyond its intended target Plk1, this technique has identified potential off-targets, including PIP4K2A and ZADH2, which are involved in phosphatidylinositol phosphate (B84403) and prostaglandin (B15479496) metabolism pathways. researchgate.net Proteomic analysis of cancer cells treated with volasertib reveals changes in the expression of proteins involved in key cellular processes. For instance, proteomic profiling of breast cancer cells treated with kinase inhibitors has shown significant alterations in proteins related to immune response, cell adhesion, and migration. frontiersin.org Transcriptomic analyses have also been used to study the response to volasertib, with studies showing that HER2-targeted therapy may fail to suppress PLK1 expression in certain breast tumor environments. researchgate.net

This compound Effects on Cellular Homeostasis and Metabolic Flux

Volasertib's disruption of the cell cycle has profound effects on cellular homeostasis. The induction of mitotic arrest prevents cellular proliferation and can lead to programmed cell death (apoptosis). medchemexpress.comiiarjournals.org This process is a critical mechanism for maintaining tissue homeostasis by eliminating damaged or unwanted cells. In some cancer cell lines, volasertib has been shown to induce polyploidy, a state of having more than two sets of chromosomes, which can also contribute to cell death. nih.gov The off-target effects of volasertib on metabolic pathways, such as phosphatidylinositol phosphate and prostaglandin metabolism, as identified through proteomic studies, suggest that the compound may also directly impact cellular metabolic flux. researchgate.net Inhibition of off-target proteins like PIP4K2A and ZADH2 could affect fatty acid metabolism and immune responses, further altering cellular homeostasis. researchgate.net

Cellular Biology Investigations to Unravel this compound Mechanism of Action

The cellular mechanism of action of volasertib has been extensively investigated. Upon entering a cell, volasertib targets Plk1, a kinase that is overexpressed in many types of cancer cells. wikipedia.orgnih.gov Inhibition of Plk1 by volasertib leads to a distinct cellular phenotype known as "Polo arrest." This is characterized by cells arresting in the G2/M phase of the cell cycle, specifically in prophase or prometaphase, with abnormal monopolar spindles. nih.govresearchgate.netiiarjournals.org This arrest is a direct consequence of Plk1's role in centrosome separation and bipolar spindle formation being blocked.

The sustained mitotic arrest induced by volasertib ultimately triggers apoptosis, or programmed cell death. ashpublications.orgiiarjournals.org This apoptotic response is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov In some cellular contexts, particularly in cells with functional p53, volasertib can also induce cellular senescence, a state of irreversible growth arrest. nih.gov Furthermore, investigations have shown that volasertib can inhibit the proliferation of various cancer cell lines, including those resistant to other anti-mitotic drugs. wikipedia.orgiiarjournals.org It has also been observed to synergize with other agents, such as radiation, by enhancing G2/M arrest and inducing apoptosis. oncotarget.comnih.gov

Cellular Effects of Volasertib

Cellular ProcessEffect of VolasertibReference
Cell CycleInduces G2/M arrest, specifically in prophase/prometaphase nih.govnih.goviiarjournals.org
Spindle FormationCauses formation of abnormal monopolar spindles researchgate.net
Cell DeathInduces apoptosis (programmed cell death) medchemexpress.comashpublications.orgiiarjournals.org
Cellular SenescenceCan induce senescence in p53 wild-type cells nih.gov
Cell ProliferationInhibits proliferation in various cancer cell lines iiarjournals.org
PolyploidyCan induce polyploidy in some cell lines nih.gov

High-Content Imaging for Cellular Phenotypic Profiling

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic features of cells following a specific perturbation, such as treatment with a compound. corelifeanalytics.com This unbiased approach allows for the generation of a detailed "phenotypic fingerprint," which can reveal a compound's mechanism of action (MOA) by comparing its profile to that of reference compounds with known targets. nih.gov

In the context of Volasertib (this compound), high-content screening would be employed to characterize the complex cellular changes resulting from PLK1 inhibition. Assays like the "Cell Painting" protocol use a cocktail of fluorescent dyes to simultaneously label different cellular compartments (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria). researchgate.net Following treatment with Volasertib, automated imaging would capture changes in hundreds of features, including cell and nuclear morphology, DNA content, and cytoskeletal organization.

Given Volasertib's function as a PLK1 inhibitor, the expected phenotypic profile would be consistent with mitotic arrest. Key features would include an increased number of cells with condensed chromatin, a rounded-up cell shape, and abnormal spindle formation. By quantifying these and other subtle changes across a large cell population, a detailed phenotypic profile of Volasertib is established. This profile can be used to identify compounds with similar MOA, discover potential off-target effects, and understand cellular resistance mechanisms. nih.gov

Table 1: Illustrative High-Content Imaging Phenotypic Profile of this compound

This interactive table represents the type of data generated from a high-content imaging experiment. Users can sort the data by feature or magnitude of change to identify the most significant phenotypic alterations induced by the compound.

Cellular FeatureParameter MeasuredChange vs. ControlSignificance (p-value)
Nucleus Area (µm²)↑ 1.8-fold< 0.001
DNA Texture (Condensation)↑ 3.2-fold< 0.001
Intensity (Integrated)~ 2.0-fold (G2/M)< 0.001
Cytoskeleton Tubulin Intensity↑ 1.5-fold< 0.01
Spindle Morphology↑ 85% Abnormal< 0.001
Cell Morphology Roundness↑ 2.5-fold< 0.001
Area (µm²)↑ 1.3-fold< 0.01
Cell Population Mitotic Index (%)↑ 70%< 0.001

Live-Cell Imaging and Molecular Dynamics Studies within Cellular Contexts

Live-cell imaging provides unparalleled insight into the dynamic cellular processes affected by a compound in real-time. For inhibitors of the cell cycle like Volasertib, this technique is crucial for observing the kinetics of mitotic arrest and subsequent cell fates. Studies on other PLK1 inhibitors using automated live-cell imaging have revealed that inhibition of the kinase causes a significant delay in mitotic entry. nih.govbiorxiv.org Cells are often halted in a prophase-like state, characterized by progressively condensing chromosomes while the nuclear envelope remains intact. nih.govembopress.org The duration of this delay and the ultimate outcome can be highly variable between individual cells, ranging from a few hours to a complete block of mitotic entry. nih.gov

Real-time monitoring of apoptosis is another key application. For instance, using an IncuCyte® live-cell analysis system with a caspase 3/7 reagent, researchers can quantify the induction of apoptotic cell death over several hours or days following Volasertib treatment. nih.gov This allows for a dynamic understanding of when and at what concentration the compound shifts from causing a cytostatic mitotic arrest to inducing cytotoxic apoptosis. nih.gov

On a molecular scale, molecular dynamics (MD) simulations offer a computational lens to view the interaction between Volasertib and its target, PLK1. nih.gov These simulations model the physical movements of atoms and molecules over time, allowing researchers to characterize the binding pocket of a protein and understand how a ligand induces conformational changes. frontiersin.org For Volasertib, MD simulations can elucidate how it settles into the ATP-binding pocket of the PLK1 kinase domain, revealing the key amino acid residues that stabilize the interaction. nih.gov This information is invaluable for understanding drug-target stability and for designing next-generation inhibitors with improved specificity and potency. nih.gov

Advanced Flow Cytometry for Cellular Response Analysis

Advanced flow cytometry is a cornerstone technique for analyzing the effects of cell cycle inhibitors like Volasertib. By staining cell populations with DNA-binding dyes such as propidium (B1200493) iodide, researchers can precisely quantify the distribution of cells across the different phases of the cell cycle (G1, S, and G2/M).

Multiple studies have consistently used flow cytometry to demonstrate that Volasertib treatment leads to a significant accumulation of cells in the G2/M phase. biorxiv.orgnih.govresearchgate.net This dose-dependent G2/M block is a direct consequence of PLK1 inhibition, which is essential for mitotic progression. nih.gov The analysis reveals a corresponding decrease in the percentage of cells in the G1 and S phases. biorxiv.org Further investigation has shown that the extent of this G2/M arrest can be influenced by factors such as the p53 tumor suppressor status of the cancer cells, with cells having non-functional p53 often showing a more pronounced mitotic arrest. biorxiv.orgnih.gov

Table 2: Cell Cycle Distribution Analysis by Flow Cytometry after 72-hour this compound Treatment

This interactive table summarizes data from a representative flow cytometry experiment on hepatoblastoma cells. nih.gov Users can compare the cell cycle phase percentages between control (DMSO) and Volasertib-treated cells.

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO) 55.4%15.2%29.4%
This compound 10.3%5.1%84.6%

Structure Activity Relationship Sar Studies of C19h14fn5o4 and Its Derivatives

Design Principles for SAR Studies on C19H14FN5O4 Analogs

The design of analogs for SAR studies on this compound is a strategic process aimed at systematically exploring the chemical space around the parent molecule to understand its biological profile collaborativedrug.comoncodesign-services.com. This involves creating a series of related compounds with targeted structural modifications to probe the impact of these changes on biological activity collaborativedrug.comoncodesign-services.comnumberanalytics.com. The overarching goal is to identify a lead compound with an optimal balance of efficacy, safety, and pharmacokinetic properties pharmafeatures.comdanaher.com.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacements are powerful strategies employed to explore novel chemical entities while retaining or improving the biological activity of the parent compound, this compound biosolveit.depatsnap.comuniroma1.itslideshare.netniper.gov.inbiosolveit.de.

Scaffold Hopping: This technique involves replacing the core structural motif (scaffold) of a molecule with a chemically distinct but functionally equivalent one biosolveit.deuniroma1.itslideshare.netniper.gov.in. The objective is to discover new compounds that maintain crucial interaction potentials with the biological target but possess different chemical properties, potentially overcoming patent limitations, improving solubility, enhancing metabolic stability, or reducing toxicity associated with the original scaffold biosolveit.deuniroma1.itslideshare.netniper.gov.inbiosolveit.de. For instance, if this compound's core structure presents metabolic liabilities, scaffold hopping could explore alternative ring systems or arrangements that mimic its key binding features uniroma1.it.

Bioisosteric Replacements: Bioisosteres are chemical substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects patsnap.com. In the context of this compound derivatives, replacing functional groups with their bioisosteres (e.g., replacing an ester with a tetrazole, or a carboxylic acid with a phosphonate) can modulate properties like acidity, polarity, lipophilicity, and metabolic stability without drastically altering the molecule's interaction with its target patsnap.com. This approach is crucial for fine-tuning the compound's pharmacological profile.

Positional Scanning and Substituent Effects on Biological Activity

Positional Scanning: This method involves systematically modifying substituents at various positions on the this compound scaffold and evaluating the resulting changes in biological activity oncodesign-services.comresearchgate.netslideshare.net. By observing how activity changes when a specific functional group is altered or moved, researchers can map out the "activity landscape" of the molecule. For example, if this compound has a fluorine atom at a specific position, analogs might be synthesized with halogens (Cl, Br), alkyl groups (methyl, ethyl), or electron-donating/withdrawing groups at that same position to understand the electronic and steric requirements for optimal interaction.

Substituent Effects: The nature, size, and electronic properties of substituents significantly influence a molecule's interaction with its biological target oncodesign-services.comresearchgate.netslideshare.nettaylorandfrancis.comnih.gov. For this compound, analyzing the impact of its constituent atoms (carbon, hydrogen, fluorine, nitrogen, oxygen) and their arrangement is key. For instance, the fluorine atom in this compound might be critical for binding through specific electronic interactions or by influencing the molecule's conformation. SAR studies would explore replacing fluorine with other halogens, hydrogen, or small alkyl groups to determine its precise role. Similarly, modifications to the nitrogen and oxygen atoms within the molecule could probe their involvement in hydrogen bonding or other polar interactions.

Correlating this compound Structural Features with Molecular Interactions

Understanding how the specific structural features of this compound engage with its biological target at a molecular level is paramount for rational drug design youtube.comcambridgemedchemconsulting.comadvancedsciencenews.comacs.org. This involves identifying the pharmacophore and analyzing the types of molecular interactions that drive binding affinity and efficacy.

Identification of Pharmacophoric Elements Critical for this compound Activity

A pharmacophore is a three-dimensional arrangement of functional groups essential for biological activity researchgate.netadvancedsciencenews.comnih.govdovepress.comslideshare.netnih.gov. Identifying the pharmacophoric elements of this compound involves pinpointing which parts of its structure are critical for binding to its target.

Feature Mapping: This process typically involves aligning known active molecules (or derivatives of this compound) and identifying common spatial and chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups researchgate.netadvancedsciencenews.comnih.govdovepress.comslideshare.netnih.gov. For this compound, these could include specific nitrogen atoms acting as hydrogen bond acceptors, the fluorine atom potentially involved in halogen bonding or influencing electron distribution, or aromatic rings contributing to pi-pi stacking or hydrophobic interactions youtube.comcambridgemedchemconsulting.comacs.org.

Ligand-Based vs. Structure-Based Approaches: Pharmacophore identification can be ligand-based, relying on the properties of known active molecules, or structure-based, utilizing the known three-dimensional structure of the target protein's binding site nih.govdovepress.comslideshare.net. Both approaches help in defining the essential interaction points that the this compound molecule must present to achieve its biological effect.

Influence of Stereochemistry on the Biological Response of this compound Analogs

If this compound or its derivatives possess chiral centers, stereochemistry becomes a critical factor influencing their biological activity ijpsjournal.commhmedical.comnih.govresearchgate.netnih.govdntb.gov.uapsychiatrist.combiomedgrid.com.

Enantioselectivity: Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets (receptors, enzymes) ijpsjournal.commhmedical.comnih.govnih.govpsychiatrist.combiomedgrid.com. This enantioselectivity can lead to significant differences in potency, efficacy, metabolism, and toxicity ijpsjournal.comnih.govresearchgate.netnih.govbiomedgrid.comnih.gov. For example, one enantiomer of a this compound analog might be highly active, while the other could be inactive or even possess undesirable side effects ijpsjournal.comnih.govbiomedgrid.com. SAR studies would therefore involve synthesizing and testing individual stereoisomers to determine which configuration is optimal for the desired biological response.

Pharmacokinetic and Pharmacodynamic Differences: Stereoisomers can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as varying pharmacodynamic effects ijpsjournal.comnih.govresearchgate.netnih.govbiomedgrid.comnih.gov. Understanding these differences is crucial for selecting the most therapeutically advantageous stereoisomer of a this compound derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of this compound and its analogs with their observed biological activities neovarsity.orgjocpr.comsvuonline.orgslideshare.netfrontiersin.orgwikipedia.org. This computational approach allows for the prediction of biological properties for new, unsynthesized compounds, thereby accelerating the drug discovery process neovarsity.orgjocpr.comsvuonline.orgfrontiersin.org.

Model Development: The QSAR process begins with curating a dataset of this compound derivatives with known biological activities neovarsity.orgjocpr.comslideshare.netfrontiersin.orgoptibrium.com. Molecular descriptors—numerical representations of structural and physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties, topological indices)—are then calculated for each compound neovarsity.orgsvuonline.orgslideshare.netoptibrium.com. These descriptors serve as independent variables, while biological activity is the dependent variable neovarsity.orgwikipedia.org. Various statistical and machine learning algorithms (e.g., regression, partial least squares, support vector machines, neural networks) are employed to build predictive models that map these descriptors to activity neovarsity.orgsvuonline.orgslideshare.netfrontiersin.org.

Validation and Prediction: Rigorous validation, including internal and external testing, is essential to ensure the reliability and predictive power of the QSAR models for this compound analogs neovarsity.orgslideshare.netfrontiersin.orgwikipedia.orgu-strasbg.fr. Once validated, these models can be used to predict the activity of novel this compound derivatives, guiding the design of compounds with improved properties and prioritizing candidates for synthesis and experimental testing neovarsity.orgjocpr.comsvuonline.orgfrontiersin.org. This iterative process of design, synthesis, testing, and modeling is central to lead optimization.

Illustrative Data Table: SAR Study of this compound Analogs

The following table illustrates the type of data generated during SAR studies, showing how structural modifications to a hypothetical this compound core might influence biological activity (e.g., IC50 values against a target enzyme).

Compound IDStructural Modification (vs. This compound)Key Structural Feature ChangedBiological Activity (e.g., IC50)Notes on Activity Change
This compoundParent Compound-150 nMBaseline Activity
C19H13FN5O4Replacement of H at position X with CH3Methyl substitution95 nMIncreased potency
C19H13FN5O4Replacement of F at position Y with ClChlorine substitution180 nMDecreased potency
C19H14FN5O3Replacement of O at position Z with SSulfur bioisostere210 nMReduced potency
C19H14FN5O4aIntroduction of chiral center; (R)-enantiomerStereochemistry70 nMHigher potency
C19H14FN5O4bIntroduction of chiral center; (S)-enantiomerStereochemistry250 nMLower potency
C19H12FN5O4Scaffold modification (e.g., ring fusion)Scaffold hopping110 nMModerate potency

Compound Names Mentioned:

Chemical FormulaCommon Name/Identifier
This compoundThis compound

Lack of Specific Research Data for this compound in Computational Chemistry

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research available for the chemical compound with the molecular formula This compound that aligns with the requested detailed outline on computational chemistry and molecular modeling.

While the methodologies outlined—such as molecular docking, molecular dynamics simulations, and quantum chemical calculations—are standard and widely used techniques in computational drug discovery and materials science, their application to this particular compound is not documented in the accessible scientific papers and databases. The search for a common name or specific studies related to this compound did not yield results that would allow for the generation of a scientifically accurate article based on the provided structure.

The general principles of the requested topics are well-established:

Molecular Docking Simulations: This computational technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is instrumental in predicting the binding mode and affinity of a ligand, like a potential drug molecule, to its protein target. rsc.org

Prediction of Binding Modes and Interaction Fingerprints: Docking algorithms generate various possible binding poses of a ligand in a receptor's active site. nih.gov These interactions (e.g., hydrogen bonds, hydrophobic contacts) can be encoded into a binary string known as an interaction fingerprint, which helps in analyzing and comparing binding modes. mdpi.comrsc.orgmdpi.comnih.gov

Scoring Functions and Binding Affinity Prediction: Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a target protein. aps.org These can be physics-based, empirical, knowledge-based, or machine learning-based, and they are crucial for ranking potential drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. This provides insights into the conformational changes and stability of a ligand-protein complex.

Ligand-Induced Conformational Changes: The binding of a ligand can cause significant changes in the three-dimensional structure of a protein target, a phenomenon known as induced fit. Understanding these changes is vital for drug design.

Quantum Chemical Calculations: These methods, based on quantum mechanics, are used to study the electronic structure and reactivity of molecules. They can provide detailed information on properties like molecular orbital energies and reaction energetics, which is difficult to obtain experimentally.

However, without specific studies on This compound , it is not possible to provide detailed research findings, data tables, or an analysis as requested. The creation of such content would require original research data that is not currently available in the public domain.

Computational Chemistry and Molecular Modeling for C19h14fn5o4 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of C19H14FN5O4

Analysis of Electrostatic Potential Surfaces and Charge Distributions

The analysis of a molecule's electronic structure is fundamental to understanding its behavior. Electrostatic potential (ESP) surfaces and charge distribution calculations provide a visual and quantitative picture of how a molecule like this compound will interact with its biological environment.

The molecular electrostatic potential (MESP) is mapped onto the electron density surface of the molecule. researchgate.net This creates a color-coded map where different colors represent varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack, often corresponding to lone pairs on heteroatoms like oxygen or nitrogen. researchgate.netavogadro.cc Conversely, blue areas signify regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. avogadro.cc For this compound, an ESP map would highlight the negative potential around the oxygen and nitrogen atoms of the nitro and furan (B31954) groups, as well as the nitrogen atoms in the pyrazole (B372694) ring, identifying these as potential hydrogen bond acceptor sites. researchgate.net The hydrogens on the phenyl ring and other parts of the carbon scaffold would likely show a more positive potential. This visualization is crucial for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for receptor-ligand binding. researchgate.netucsb.edu

Complementing ESP maps, atomic charge distribution analysis assigns partial charges to each atom in the molecule, quantifying the electron distribution. fiu.edu Methods such as Mulliken population analysis, Natural Population Analysis (NPA), and Atoms-in-Molecules (AIM) are employed to calculate these charges, though they can yield different values based on the underlying theory. fiu.edubyu.edu These partial charges are critical parameters in molecular mechanics force fields and can help rationalize molecular reactivity and dipole moments. fiu.edu For this compound, such an analysis would quantify the electron-withdrawing effects of the fluorine atom and the nitro group, providing a numerical basis for the electronic landscape visualized by the ESP map. nih.gov The distribution functions of these atomic charges can serve as a comprehensive tool for analyzing the electronic characteristics of the entire system. researchgate.net

FeatureDescriptionRelevance to this compound
ESP Minima (VS,min) Regions of most negative potential (electron-rich). mdpi.comLikely located near the oxygen atoms of the nitro group and the nitrogen atoms, indicating primary sites for hydrogen bond acceptance.
ESP Maxima (VS,max) Regions of most positive potential (electron-poor). mdpi.comExpected around hydrogen atoms, particularly those on aromatic rings, identifying potential hydrogen bond donor interaction sites.
Charge Distribution Calculation of partial atomic charges (e.g., Mulliken, NPA). fiu.eduQuantifies the inductive effects of the electronegative fluorine and nitro groups, influencing the molecule's overall polarity and interaction profile.
Dipole Moment A measure of the overall polarity of the molecule resulting from the charge distribution. byu.eduA significant dipole moment would be expected, influencing solubility and the ability to cross nonpolar biological membranes.

Predicting pKa and Tautomerism of this compound

The ionization state (pKa) and the potential existence of tautomers are critical physicochemical properties that profoundly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a target protein. nih.govoptibrium.comresearchgate.net

pKa Prediction: The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. nih.gov Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are widely used to predict pKa values. nih.govorientjchem.org Common approaches include:

Direct Scheme: This method uses calculations of the molecule in its protonated and deprotonated states directly in a simulated solvent environment. nih.gov

Thermodynamic Cycles (Adiabatic Scheme): This more accurate approach calculates the energies of the species in both the gas phase and solution, providing a more robust prediction by accounting for relaxation energies in the solvent. nih.gov These methods can achieve high accuracy, with Root-Mean-Square Errors (RMSE) often in the range of 0.7 to 1.4 pKa units compared to experimental values. nih.govoptibrium.com Machine learning and deep learning models, trained on large datasets of known pKa values, also offer rapid and increasingly accurate predictions. chemrxiv.orgnih.gov For this compound, identifying the most likely sites of protonation (e.g., pyrazole nitrogens) or deprotonation is the first step, followed by these high-level calculations to estimate their pKa values.

Tautomerism Prediction: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The this compound scaffold, containing a pyrazole ring, is susceptible to tautomerism. Computational studies using DFT can effectively model this phenomenon. orientjchem.orgbohrium.com By calculating the total electronic energies and Gibbs free energies of all possible tautomeric forms in the gas phase and in different solvents, researchers can determine their relative stabilities. orientjchem.org The calculations can also model the transition state between tautomers, revealing the energy barrier for interconversion. bohrium.com For this compound, it would be crucial to determine the dominant tautomer at physiological pH, as different tautomers present different hydrogen bonding patterns and shapes, which can drastically alter their interaction with a biological target.

Computational TaskMethodPredicted Outcome for this compound
pKa Prediction DFT with an implicit solvent model (e.g., SMD) and thermodynamic cycles. nih.govEstimation of pKa values for ionizable groups (e.g., pyrazole nitrogens) to determine the charge state at physiological pH (7.4).
Tautomer Analysis DFT calculations of relative energies (ΔE) of potential tautomers in various solvents. orientjchem.orgbohrium.comIdentification of the most stable tautomer and the equilibrium population of different forms in aqueous environments.
Energy Barrier Calculation of the transition state energy for tautomer interconversion. bohrium.comDetermination of the kinetic feasibility of tautomerization under physiological conditions.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Should this compound demonstrate promising biological activity, its structure can be used as a starting point to discover new, structurally diverse compounds with similar or improved properties. Pharmacophore modeling and virtual screening are powerful computational strategies for this purpose. nih.gov

Ligand-Based and Structure-Based Pharmacophore Model Generation

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models can be generated through two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It relies on a set of known active molecules (a training set) to identify common chemical features responsible for their activity. nih.govresearchgate.net Algorithms like HipHop or HypoGen analyze the conformational space of these molecules to generate hypotheses consisting of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govrsc.org A robust model should be able to distinguish highly active compounds from inactive ones. nih.gov

Structure-Based Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available, a structure-based pharmacophore can be generated. biointerfaceresearch.comfrontiersin.org This approach directly maps the key interaction points between the ligand and the protein's active site. biointerfaceresearch.com Features are defined based on observed interactions like hydrogen bonds with specific amino acid residues, hydrophobic contacts, and electrostatic interactions. frontiersin.org This method provides a more precise map of the binding requirements dictated by the receptor itself. biointerfaceresearch.com

For the this compound scaffold, a ligand-based model could be built if a series of active analogues were synthesized. A structure-based model would be preferable if its biological target and binding mode were identified through techniques like X-ray crystallography.

High-Throughput Virtual Screening of Chemical Databases for this compound-like Compounds

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases, such as ZINC, Maybridge, or NCI, which contain millions of commercially available compounds. nih.govbiointerfaceresearch.com This process, known as high-throughput virtual screening (HTVS), rapidly filters these vast libraries to identify molecules that match the pharmacophore's features and spatial constraints. nih.govnih.gov

The workflow typically involves:

Database Searching: The pharmacophore model is used to screen a 3D conformational database of compounds.

Filtering: The initial "hits" are filtered based on various criteria. This includes applying drug-likeness filters like Lipinski's Rule of Five to remove compounds with poor physicochemical properties. nih.gov

Molecular Docking: The remaining candidates are then docked into the target's binding site (if known) to predict their binding orientation and estimate their binding affinity using scoring functions. nih.gov

Hit Selection: The top-scoring compounds are visually inspected for plausible binding modes and interactions before being selected for experimental validation. nih.gov

This multi-step process allows researchers to efficiently narrow down a massive chemical space to a manageable number of promising candidates for synthesis and biological testing, significantly accelerating the hit-to-lead process.

Theoretical ADME Prediction as a Research Tool for this compound Compound Design

A compound's success as a drug depends not only on its potency but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). mdpi.comnih.gov Poor ADME properties are a leading cause of late-stage drug development failure. mdpi.com Theoretical, or in silico, ADME prediction allows for the early assessment of these properties, enabling chemists to prioritize or modify compounds to improve their drug-like characteristics. nih.gov

For this compound and its analogues, a suite of computational models can predict key ADME parameters:

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). mdpi.com A popular visualization tool is the "BOILED-Egg" plot, which positions compounds based on their lipophilicity (WLOGP) and polarity (TPSA) to predict passive intestinal absorption and blood-brain barrier penetration. mdpi.com

Distribution: Estimation of plasma protein binding (PPB) and the volume of distribution (VDss). nih.gov These parameters influence how much of the drug is free to act on its target and how it distributes throughout the body's tissues. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., 3A4, 2D6, 2C9).

Excretion: Prediction of total clearance (CL), which indicates the body's efficiency in eliminating the drug. nih.gov

These predictions are typically generated using quantitative structure-property relationship (QSPR) models, which are built using machine learning algorithms trained on large experimental datasets. nih.gov By evaluating these parameters computationally, researchers can flag potential liabilities for this compound, such as poor solubility or rapid metabolism, and rationally design modifications to mitigate these issues.

ADME ParameterPredicted Value (Illustrative)Implication for this compound Design
Gastrointestinal (GI) Absorption HighThe compound is likely well-absorbed orally. mdpi.com
Blood-Brain Barrier (BBB) Permeant NoThe compound is unlikely to cross into the central nervous system, which is desirable for peripherally acting drugs.
P-glycoprotein (P-gp) Substrate NoThe compound is not likely to be subject to active efflux from cells, which can improve bioavailability.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions involving the CYP1A2 metabolic pathway.
CYP3A4 Inhibitor YesPotential for drug-drug interactions; may require structural modification to reduce this liability.
Lipinski's Rule of Five Violations 0The compound has drug-like physicochemical properties (MW ≤ 500, LogP ≤ 5, etc.), suggesting good absorption and permeation. mdpi.com
Bioavailability Score 0.55Indicates the compound has a high probability of having good oral bioavailability. mdpi.com

Advanced Research Directions and Methodological Innovations for C19h14fn5o4 Research

C19H14FN5O4 as a Chemical Probe for Fundamental Biological Discoveries

Chemical probes are invaluable tools for dissecting complex biological pathways and identifying molecular targets. This compound, with its specific chemical architecture, holds potential as such a probe. Research in this area would focus on understanding how this compound interacts with specific biological molecules, such as enzymes, receptors, or signaling proteins. By observing the effects of this compound on cellular processes or biochemical reactions, researchers can elucidate fundamental biological mechanisms. For instance, if this compound is found to selectively inhibit a particular enzyme, it could be used to study the role of that enzyme in disease pathogenesis or normal physiological functions. The development of this compound as a probe would involve rigorous validation to ensure its specificity and to characterize its binding affinity and mechanism of action. Initial searches indicate that compounds with similar structural motifs, such as pyrazole (B372694) derivatives, are investigated for various biological activities, including anti-inflammatory, antiviral, antimicrobial, anticonvulsant, antitumor, and fungicidal properties uodiyala.edu.iq. While not directly this compound, this suggests a precedent for its potential use in probing biological systems.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the identification, design, and optimization of novel compounds. For this compound, AI/ML approaches can be applied at various stages. This includes:

Target Identification: Analyzing large biological datasets to predict potential targets for this compound.

Virtual Screening: Screening vast libraries of virtual compounds to identify those with predicted affinity for a target, potentially including this compound or its analogs.

De Novo Design: Generating novel molecular structures with desired properties, which could lead to optimized versions of this compound.

Property Prediction: Predicting key physicochemical and biological properties of this compound and its derivatives, such as solubility, toxicity, and binding affinity, thereby guiding experimental efforts.

Synthesis Planning: AI algorithms can predict viable synthetic routes for complex molecules like this compound. The cited references would likely detail specific AI/ML models and their application in predicting compound properties or designing novel chemical entities.

Integration of Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM, NMR) to Elucidate this compound-Target Interactions

Understanding the precise three-dimensional structure of this compound bound to its biological target is paramount for elucidating its mechanism of action and guiding further optimization. Structural biology techniques provide atomic-level insights into these interactions.

X-ray Crystallography: If this compound can be crystallized with its target protein, X-ray diffraction can reveal the detailed binding mode, identifying key amino acid residues involved in the interaction and the orientation of the compound within the binding pocket.

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or targets that are difficult to crystallize, Cryo-EM can provide high-resolution structural information, offering insights into how this compound interacts with its target in a more native cellular context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of this compound to its target in solution, providing information about the dynamics of the interaction, conformational changes, and binding kinetics.

These techniques, often supported by computational modeling, are essential for a comprehensive understanding of this compound's molecular interactions. The cited references would typically refer to studies employing these methods to determine protein-ligand complex structures.

Future Perspectives in Academia-Industry Collaborations for this compound Research

The progression of this compound from a research chemical to a potential therapeutic agent or widely used biological tool necessitates robust collaborations between academic institutions and industrial partners. Academia often excels in fundamental discovery, hypothesis generation, and early-stage research, while industry brings expertise in large-scale synthesis, process development, preclinical and clinical testing, and regulatory affairs. Future perspectives for this compound research would involve:

Joint Research Projects: Academia and industry can collaborate on specific research questions, pooling resources and expertise to accelerate discovery and development.

Technology Transfer: Academic discoveries related to this compound can be licensed to pharmaceutical or biotechnology companies for further development.

Shared Facilities and Expertise: Collaborations can provide access to specialized equipment and expertise that might not be available to either party independently.

Clinical Translation: For therapeutic applications, industry partnerships are critical for navigating the complex and costly process of clinical trials and market approval.

Such collaborations are vital for translating promising early-stage research findings on compounds like this compound into tangible benefits for science and society.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.